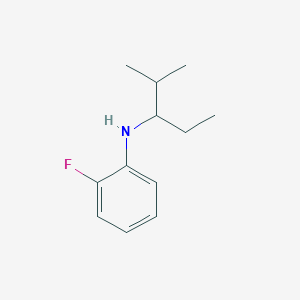

2-fluoro-N-(2-methylpentan-3-yl)aniline

Description

Contextual Significance within Fluorinated Amine Chemistry

The introduction of fluorine into organic molecules is a widely utilized strategy in drug discovery and materials science due to the unique properties it imparts. nih.govresearchgate.net Fluorinated amines, in particular, are of significant interest because the fluorine atom can profoundly influence the physicochemical and biological properties of the parent amine. nih.govnih.gov

The strategic placement of a fluorine atom, as seen in the 2-fluoroaniline (B146934) moiety, can lead to several advantageous modifications:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can enhance the metabolic stability of a drug candidate, leading to a longer half-life. researchgate.netresearchgate.net

Lipophilicity: Fluorine is highly lipophilic, and its incorporation can increase a molecule's ability to cross cell membranes, which can improve oral bioavailability and penetration into the central nervous system. nih.govresearchgate.net

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets through hydrogen bonding and electrostatic interactions. researchgate.net

pKa Modulation: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the amine group. This adjustment of pKa can be crucial for optimizing a drug's solubility, absorption, and target engagement. nih.gov

| Property | Effect of Fluorination | General Rationale |

|---|---|---|

| Metabolic Stability | Increase | Strength of the C-F bond resists enzymatic cleavage. researchgate.net |

| Lipophilicity | Increase | Fluorine is more lipophilic than hydrogen, affecting membrane permeability. nih.gov |

| Basicity (pKa) | Decrease | The strong electron-withdrawing effect of fluorine reduces the electron density on the nitrogen atom. nih.gov |

| Binding Interactions | Alteration/Enhancement | Fluorine can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. researchgate.net |

Overview of Research Directions for N-Aryl Secondary Amines and Related Fluorinated Compounds

N-Aryl secondary amines are a crucial class of compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and functional materials. nih.gov Research in this area is vibrant, focusing on both the development of novel synthetic methodologies and the exploration of their applications.

Common synthetic routes to N-aryl secondary amines include:

Reductive Amination: This method involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced to the target secondary amine. youtube.com

N-Alkylation: The direct reaction of an amine with an alkyl halide is a fundamental method, though challenges like overalkylation can occur. nih.gov Modern methods often employ catalysts to improve selectivity. organic-chemistry.org

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a primary amine, which is widely used for the synthesis of N-aryl amines. researchgate.net

The research directions for fluorinated aromatic compounds are largely driven by their potential applications in pharmaceuticals and advanced materials. researchgate.netprecedenceresearch.com The market for fluorinated compounds is experiencing steady growth, with strong demand from the pharmaceutical, electronics, and agrochemical sectors. precedenceresearch.com In medicinal chemistry, the focus is on leveraging the unique properties of fluorine to design drugs with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov

| Synthetic Method | Reactants | General Description |

|---|---|---|

| Reductive Amination | Primary Amine + Aldehyde/Ketone | Two-step process involving imine formation followed by reduction. youtube.com |

| N-Alkylation | Primary Amine + Alkyl Halide | Direct formation of a C-N bond, sometimes requiring catalysts for selectivity. organic-chemistry.org |

| Buchwald-Hartwig Amination | Primary Amine + Aryl Halide | Palladium-catalyzed cross-coupling reaction. researchgate.net |

| Hydroamination | Amine + Alkene/Alkyne | Addition of an N-H bond across a C-C multiple bond, often catalyzed by transition metals. organic-chemistry.org |

Architectural Features and Chirality of the 2-methylpentan-3-yl Moiety

The 2-methylpentan-3-yl group is a branched alkyl substituent that introduces significant structural complexity and chirality to the molecule. Chirality is a critical feature in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities and metabolic fates. nih.govresearchgate.netmdpi.com

Chiral Centers: The 2-methylpentan-3-yl moiety possesses two chiral centers at carbon-2 and carbon-3. The presence of two stereocenters means that this group can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

Stereoisomerism: Consequently, 2-fluoro-N-(2-methylpentan-3-yl)aniline can exist as a mixture of diastereomers and enantiomers. The specific spatial arrangement of the atoms can significantly influence how the molecule fits into a biological receptor or an enzyme's active site. nih.gov

Conformational Flexibility: The single bonds within the 2-methylpentan-3-yl group allow for rotation, leading to various conformations. ucl.ac.ukfiveable.me The study of these different spatial arrangements, known as conformational analysis, is crucial for understanding a molecule's three-dimensional shape and its impact on biological activity. fiveable.medrugdesign.orgiupac.org The branched nature of this alkyl chain can provide a specific three-dimensional scaffold that may be beneficial for target binding.

The introduction of a branched alkyl group can also influence the molecule's physical properties, such as its solubility and crystal packing, which are important considerations in drug development.

| Stereocenter 1 (Carbon-2) | Stereocenter 2 (Carbon-3) | Stereoisomer Relationship |

|---|---|---|

| R | R | Enantiomers |

| S | S | |

| R | S | Enantiomers |

| S | R |

The (2R,3R) and (2S,3S) isomers are a pair of enantiomers. The (2R,3S) and (2S,3R) isomers are another pair of enantiomers. The relationship between any of the first pair and any of the second pair is diastereomeric.

Structure

3D Structure

Properties

Molecular Formula |

C12H18FN |

|---|---|

Molecular Weight |

195.28 g/mol |

IUPAC Name |

2-fluoro-N-(2-methylpentan-3-yl)aniline |

InChI |

InChI=1S/C12H18FN/c1-4-11(9(2)3)14-12-8-6-5-7-10(12)13/h5-9,11,14H,4H2,1-3H3 |

InChI Key |

JJRLRRFZXHLGOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)NC1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Strategies for 2 Fluoro N 2 Methylpentan 3 Yl Aniline

N-Alkylation Methodologies

Direct N-alkylation represents a primary strategy for forming the target molecule from 2-fluoroaniline (B146934) and a suitable five-carbon precursor. Modern catalysis offers several approaches to achieve this transformation efficiently.

Transition metal catalysis provides powerful tools for C–N cross-coupling reactions. For the synthesis of 2-fluoro-N-(2-methylpentan-3-yl)aniline, this would typically involve the reaction of 2-fluoroaniline with a 2-methylpentan-3-yl electrophile (e.g., a halide or triflate). Catalysts based on palladium, copper, and cobalt are prominent in this field.

Recent research has highlighted the efficacy of base-metal catalysts, such as cobalt(II), for the direct N-alkylation of aromatic amines with alcohols via the borrowing hydrogen method. researchgate.net Ruthenium-pincer complexes have also demonstrated high efficiency in the N-alkylation of primary amines under solvent-free conditions. researchgate.net These methods offer greener alternatives to traditional approaches that use alkyl halides. While the Buchwald-Hartwig amination, a palladium-catalyzed method, is a well-established technique for forming C(sp²)–N bonds, related systems can also be adapted for C(sp³)–N bond formation. nih.gov The choice of ligand, often an N-heterocyclic carbene (NHC) for palladium or specific phosphines for ruthenium, is critical for catalytic activity and selectivity.

Table 1: Examples of Transition Metal Catalyst Systems for N-Alkylation

| Catalyst System | Reactant Types | Key Features |

| Cobalt(II) Complexes | Aromatic Amines + Alcohols | Utilizes greener primary alcohols as alkylating agents via borrowing hydrogen. researchgate.net |

| Ruthenium-Pincer Complexes | Primary Amines + Alcohols | Allows for solvent-free conditions; base generated in situ from the alcohol. researchgate.net |

| [Ru(p-cymene)Cl₂]₂ / DPEphos | Amines + Alcohols | Versatile and efficient system for borrowing hydrogen amination. nih.gov |

| Copper Catalysts | Amines + Carboxylic Acids | Used in dual catalytic systems with photocatalysts for decarboxylative coupling. nih.govnih.gov |

Visible Light-Enabled Decarboxylative N-Alkylation

Photoredox catalysis has emerged as a mild and powerful strategy for forging C–N bonds. Visible-light-enabled decarboxylative N-alkylation allows for the direct coupling of carboxylic acids with amines, avoiding the need to pre-activate the acid. nih.govnih.gov This methodology represents a significant advancement in efficiency and sustainability.

The reaction typically employs a dual catalytic system. An acridine-based photocatalyst, activated by visible light, facilitates the decarboxylation of the carboxylic acid to generate an alkyl radical. nih.govresearchgate.net Simultaneously, a copper catalyst mediates the coupling of this radical with the amine. nih.govnih.gov This approach could synthesize the target compound by coupling 2-fluoroaniline with 2-methylpentanoic acid. The process is notable for its broad substrate scope, encompassing a wide variety of anilines and unactivated carboxylic acids, and its tolerance of various functional groups. nih.govcolab.ws

Table 2: Typical Conditions for Decarboxylative N-Alkylation

| Component | Example | Purpose |

| Photocatalyst | Acridine (B1665455) derivative | Enables decarboxylation of the carboxylic acid upon visible light irradiation. nih.govnih.gov |

| Metal Co-catalyst | Copper salt (e.g., Cu(OAc)₂) | Mediates the C(sp³)–N bond-forming process. nih.gov |

| Amine Substrate | Anilines, N-heterocycles | The nitrogen source for the alkylation. nih.gov |

| Acid Substrate | Aliphatic Carboxylic Acids | The source of the alkyl group. nih.gov |

| Light Source | Blue LEDs | Provides the energy to activate the photocatalyst. |

Borrowing Hydrogen Approaches for Amine Synthesis

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" methodology is an atom-economical process for N-alkylation that uses alcohols as alkylating agents, with water as the only byproduct. nih.govshokubai.org This strategy avoids the use of stoichiometric activating reagents or leaving groups. nih.gov The synthesis of this compound via this route would involve the reaction of 2-fluoroaniline with 2-methylpentan-3-ol.

The catalytic cycle begins with the transition-metal catalyst temporarily "borrowing" hydrogen from the alcohol to form a ketone (in this case, 2-methylpentan-3-one) in situ. nih.govshokubai.org This intermediate then condenses with the amine to form an imine. Finally, the catalyst returns the borrowed hydrogen to the imine, reducing it to the final N-alkylated amine product and regenerating the active catalyst. nih.gov Ruthenium and iridium complexes are particularly effective for this transformation. nih.govscripps.edu A notable catalyst system is [Ru(p-cymene)Cl₂]₂ paired with a diphosphine ligand like DPEphos, which shows high conversion rates for both primary and secondary alcohols. nih.govscripps.edu This method has been successfully applied in continuous flow systems, demonstrating its industrial potential. rsc.org

Reductive Amination Pathways

Reductive amination provides a direct route to the target molecule by forming the C–N bond and the chiral center in a single conceptual process. This pathway starts with 2-fluoroaniline and 2-methylpentan-3-one.

The reaction between 2-fluoroaniline and 2-methylpentan-3-one generates an imine intermediate, which is then reduced to the final secondary amine. Since the 3-position of the pentyl group is a stereocenter, controlling the stereochemistry of this reduction is crucial for accessing specific enantiomers of the final product. Asymmetric reductive amination employs chiral catalysts or reagents to achieve high enantioselectivity.

While traditional methods often rely on stoichiometric chiral reducing agents, modern approaches utilize catalytic amounts of chiral transition metal complexes. For instance, iridium- and rhodium-based catalysts with chiral phosphine (B1218219) ligands have been developed for the asymmetric hydrogenation of imines. The development of fluorine-containing chiral compounds is an active area of research, with transition-metal-catalyzed methods being key to achieving high enantioselectivity in the synthesis of molecules with fluorinated stereocenters. escholarship.orgbioorganica.com.ua

Biocatalysis offers a powerful and sustainable alternative for asymmetric amine synthesis, operating under mild conditions with exceptional selectivity. diva-portal.org Two key enzyme classes for reductive amination are ω-transaminases (ω-TAs) and imine reductases (IREDs). nih.govresearchgate.net

Transaminases (ω-TAs) catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a carbonyl acceptor (2-methylpentan-3-one). diva-portal.orgresearchgate.net This process can generate a chiral amine with very high enantiomeric excess. However, the reaction equilibrium can be unfavorable, often requiring strategies to remove the ketone byproduct to drive the reaction to completion. diva-portal.org

Imine Reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of a pre-formed or in situ-formed imine. nih.gov In the context of synthesizing the target molecule, an IRED would reduce the imine formed between 2-fluoroaniline and 2-methylpentan-3-one. IREDs are highly effective for producing chiral secondary amines and have gained significant traction as robust biocatalysts for industrial applications. researchgate.net A subclass known as reductive aminases (RedAms) is particularly adept at this transformation. researchgate.net The use of these enzymes can circumvent the equilibrium limitations of transaminases. frontiersin.org

Table 3: Comparison of Biocatalysts for Reductive Amination

| Enzyme Class | Mechanism | Key Features | Potential Challenges |

| ω-Transaminase (ω-TA) | Transfers an amino group from a donor to the ketone. researchgate.net | Excellent enantioselectivity; direct amination of the ketone. diva-portal.org | Unfavorable reaction equilibrium; requires an amino donor in excess. diva-portal.org |

| Imine Reductase (IRED) | Reduces the imine formed from the ketone and amine. nih.gov | Irreversible reaction; avoids unfavorable equilibrium; broad substrate scope. researchgate.net | Requires a nicotinamide (B372718) cofactor (NADPH) and a recycling system. nih.gov |

Reductive Amination with Electron-Deficient Anilines

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming C-N bonds from accessible carbonyl and amine precursors. thieme-connect.com For the synthesis of this compound, this method involves the reaction of 2-fluoroaniline with 2-methyl-3-pentanone. The electron-withdrawing nature of the fluorine atom on the aniline (B41778) ring decreases the nucleophilicity of the amino group, making the initial imine formation step challenging. thieme-connect.com Consequently, standard protocols are often inefficient for these electron-deficient substrates. thieme-connect.com

To overcome this limitation, specialized methods have been developed. The initial condensation to form the imine or enamine intermediate is the critical, often rate-limiting, step. This is followed by reduction to the final secondary amine. Various reducing agents and reaction conditions have been optimized for electron-deficient anilines.

Key challenges include the low reactivity of the aniline and potential side reactions. thieme-connect.com Researchers have established robust protocols to drive these reactions to completion. For instance, the use of borane (B79455) complexes like BH₃·THF in conjunction with activating agents such as acetic acid or trimethylsilyl (B98337) chloride (TMSCl) has proven effective. thieme-connect.com Another powerful system employs sodium borohydride (B1222165) (NaBH₄) with TMSCl in DMF, which can achieve full conversion in a matter of minutes for many substrates. thieme-connect.com These methods provide a direct and scalable route to N-alkylated electron-deficient anilines.

Table 1: Optimized Protocols for Reductive Amination of Ketones with Electron-Deficient Anilines thieme-connect.com

| Method | Reagents | Solvent | Typical Reaction Time |

|---|---|---|---|

| A | BH₃·THF, Acetic Acid | CH₂Cl₂ | Several hours |

| B | BH₃·THF, TMSCl | DMF | 10-25 minutes |

C-N Bond Formation through Aryl Halide Amination

Transition-metal-catalyzed cross-coupling reactions are powerful tools for constructing C-N bonds, providing an alternative route to N-aryl amines. The two most prominent methods in this category are the Buchwald-Hartwig amination and the Ullmann condensation. mychemblog.comwikipedia.org In the context of synthesizing this compound, these reactions would couple an aryl halide (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-iodo-2-fluorobenzene) with 3-amino-2-methylpentane.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction known for its broad substrate scope and functional group tolerance. wikipedia.org The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. mychemblog.comwikipedia.org The success of this reaction is highly dependent on the choice of phosphine ligand, with sterically hindered, electron-rich ligands often providing the best results. wikipedia.org

The Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures than its palladium-catalyzed counterpart. wikipedia.org Traditional Ullmann reactions used stoichiometric amounts of copper metal, but modern variations employ soluble copper catalysts with supporting ligands, such as diamines. wikipedia.org The reaction is particularly effective for aryl iodides and bromides activated by electron-withdrawing groups. wikipedia.org

Both methods offer viable pathways to the target molecule, with the choice often depending on substrate availability, cost, and desired reaction conditions. The Buchwald-Hartwig reaction is generally more versatile, while the Ullmann condensation can be a cost-effective alternative. wikipedia.orgresearchgate.net

Table 2: Comparison of Aryl Halide Amination Methods

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium | Copper |

| Typical Ligands | Phosphines (e.g., XPhos, BINAP) | Diamines, Phenanthroline |

| Reaction Temp. | Generally lower (e.g., 80-110 °C) | Generally higher (>150 °C) |

| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf) | Primarily Ar-I, Ar-Br |

| Key Advantage | High functional group tolerance | Lower catalyst cost |

Fluorine-Directed C-H Functionalization of Aniline Systems

Direct C-H functionalization has emerged as a step- and atom-economical strategy for synthesizing complex aromatic compounds. nih.gov In this approach, a C-H bond on the aromatic ring is selectively converted into a C-N or C-F bond, often guided by a directing group. For aniline systems, the amino group itself can direct ortho-functionalization. acs.org

The synthesis of this compound via this strategy could theoretically proceed in two ways:

Ortho-amination: Starting with fluorobenzene, a directing group could be installed to guide the amination at the C-H bond ortho to the fluorine.

Ortho-fluorination: Starting with N-(2-methylpentan-3-yl)aniline, the N-alkyl group could direct the fluorination to the ortho position.

Transition metals like palladium, rhodium, and copper are commonly used to catalyze these transformations. bath.ac.uknih.gov The fluorine atom in a fluoroaniline (B8554772) substrate can exert a significant electronic effect, influencing the regioselectivity of the C-H activation step. rsc.org For instance, palladium-catalyzed C-H olefination of aniline derivatives has shown high para-selectivity, but the directing-group-assisted ortho-functionalization remains a primary strategy for introducing substituents at that position. nih.gov Recent methods have demonstrated the direct C-H arylation of unprotected anilines at the ortho position using a specialized palladium/cooperating ligand system, which successfully outcompetes the typical N-arylation (Buchwald-Hartwig) side reaction. acs.org While direct C-H amination of fluoroarenes is challenging, advances in catalyst design are continually expanding the scope of these powerful reactions. nih.gov

Multi-Step and Cascade Synthetic Sequences

The synthesis of substituted anilines like this compound often necessitates multi-step sequences to build the final molecular architecture. uva.nl These sequences typically involve the initial synthesis of a core aniline structure followed by further modifications.

A common and practical multi-step route begins with the nitration of a suitable benzene (B151609) derivative, followed by reduction of the nitro group to an amine, which is a classic method for preparing anilines. youtube.com For the target molecule, a plausible sequence is:

Nitration: Fluorobenzene is nitrated to produce a mixture of nitrofluorobenzene isomers, from which 1-fluoro-2-nitrobenzene (B31998) is isolated.

Reduction: The nitro group of 1-fluoro-2-nitrobenzene is reduced to an amine using reagents like SnCl₂, Fe/HCl, or catalytic hydrogenation to yield 2-fluoroaniline. youtube.com

N-Alkylation: 2-fluoroaniline is then alkylated with a suitable precursor for the 2-methylpentan-3-yl group. This final step is achieved via the reductive amination process described in section 2.2.3, reacting 2-fluoroaniline with 2-methyl-3-pentanone.

This sequence combines well-established, high-yielding reactions to construct the target molecule in a logical, step-wise fashion. Cascade or domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a more advanced strategy. While a specific cascade for this exact molecule is not prominently documented, the development of such processes for functionalized anilines is an active area of research aimed at improving synthetic efficiency. rsc.org

Mechanochemical Synthesis Approaches for Precursors

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based synthesis. nih.govacs.org This approach is particularly valuable for preparing the precursors required for the synthesis of this compound.

Solvent-free mechanochemical methods can facilitate reactions that are often sluggish in solution, shorten reaction times, and simplify workup procedures. researchgate.net For instance, the synthesis of amine precursors can be achieved under ball-milling conditions. C-N bond formation to create aniline derivatives from arylboronic acids and amines has been demonstrated using mechanochemistry. nih.gov Furthermore, the reduction of nitroarenes to anilines, a key step in precursor synthesis (see section 2.5), can also be performed mechanochemically.

Mechanochemical activation can also be applied to the synthesis of amides and other functional groups that might be part of more complex starting materials. acs.org By avoiding bulk solvents and often operating at room temperature, mechanochemistry aligns with the principles of green chemistry and can provide unique reactivity and selectivity compared to solution-based methods. nih.govresearchgate.net This makes it a compelling strategy for the scalable and environmentally friendly production of key synthetic intermediates.

Table 3: Mentioned Chemical Compounds

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target Molecule |

| 2-fluoroaniline | Starting Material (Precursor) |

| 2-methyl-3-pentanone | Starting Material (Precursor) |

| 1-bromo-2-fluorobenzene | Starting Material (Precursor) |

| 1-iodo-2-fluorobenzene | Starting Material (Precursor) |

| 3-amino-2-methylpentane | Starting Material (Precursor) |

| N-(2-methylpentan-3-yl)aniline | Synthetic Intermediate |

| Fluorobenzene | Starting Material (Precursor) |

| 1-fluoro-2-nitrobenzene | Synthetic Intermediate |

| Borane tetrahydrofuran (B95107) complex (BH₃·THF) | Reagent |

| Trimethylsilyl chloride (TMSCl) | Reagent |

| Sodium borohydride (NaBH₄) | Reagent |

| Palladium (Pd) | Catalyst |

| Copper (Cu) | Catalyst |

| XPhos | Ligand |

Stereochemical Control in the Formation and Reactions of 2 Fluoro N 2 Methylpentan 3 Yl Aniline

Enantioselective Synthesis of the 2-methylpentan-3-yl Amine Fragment

The 2-methylpentan-3-yl amine fragment is a β-branched chiral amine, the synthesis of which requires careful control to establish the two contiguous stereocenters at the C2 and C3 positions. Several strategies in asymmetric synthesis can be employed to produce this key intermediate with high enantiomeric purity. researchgate.net

One effective approach is the use of chiral auxiliaries . wikipedia.orgnih.gov For instance, a chiral auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, can be attached to a precursor molecule. nih.gov Subsequent diastereoselective alkylation reactions build the carbon skeleton of the 2-methylpentan-3-yl group. The chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched amine. wikipedia.org

Another powerful method is the asymmetric hydrogenation of a prochiral enamide precursor . acs.org A specifically designed substrate, such as an N-acyl enamine corresponding to the 2-methylpentan-3-yl structure, can be hydrogenated using a chiral transition-metal catalyst (e.g., complexes of rhodium or iridium with chiral phosphine (B1218219) ligands). The chiral catalyst coordinates to the double bond and delivers hydrogen from a specific face, resulting in a highly enantioselective reduction to the desired amine.

Biocatalysis offers a green and highly selective alternative for synthesizing chiral amines. nih.govresearchgate.net Enzymes such as ω-transaminases can catalyze the asymmetric amination of a prochiral ketone, 2-methylpentan-3-one, to produce the chiral amine with excellent enantiomeric excess. nih.govmdpi.com This method operates under mild conditions and leverages the inherent stereoselectivity of enzymes to achieve high levels of purity. researchgate.net

A fourth strategy involves the enantioselective conjugate addition of an amine nucleophile to an α,β-unsaturated ester or amide. researchgate.netnih.gov By employing a chiral catalyst or a chiral nitrogen source, the 1,4-addition can proceed with high facial selectivity, establishing one of the stereocenters. Subsequent reduction of the carbonyl group and further functionalization can then be used to construct the final 2-methylpentan-3-yl amine fragment.

| Synthetic Strategy | Key Principle | Typical Selectivity | Advantages |

|---|---|---|---|

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct alkylation. | High (often >95% de) | Reliable, well-established methods. nih.gov |

| Asymmetric Hydrogenation | Use of a chiral metal catalyst to control facial selectivity of H₂ addition. | Excellent (often >99% ee) | High atom economy, catalytic. acs.org |

| Biocatalysis (Transaminases) | Enzyme-catalyzed asymmetric amination of a prochiral ketone. | Excellent (often >99% ee) | Mild conditions, environmentally friendly. mdpi.com |

| Conjugate Addition | Catalytic, enantioselective 1,4-addition of a nitrogen nucleophile. | Good to Excellent (variable) | Direct formation of C-N bond. researchgate.net |

Diastereoselective Induction in N-Alkylation and Imine Reduction

Once the chiral 2-methylpentan-3-yl amine fragment is obtained, it can be coupled with the 2-fluoroaniline (B146934) moiety. The stereochemical integrity of the final product depends on controlling the diastereoselectivity of this coupling process. Two primary routes are reductive amination (via imine reduction) and direct N-alkylation.

Diastereoselective Imine Reduction: A common and efficient method is the reductive amination between 2-fluorobenzaldehyde (B47322) and the chiral 2-methylpentan-3-yl amine. This reaction proceeds via an imine intermediate. The reduction of this imine is a critical step where a new stereocenter is formed at the benzylic position. The existing stereocenters in the amine fragment exert diastereoselective control over this reduction. According to Cram's rule and the Felkin-Anh model, the hydride reducing agent will preferentially attack the less sterically hindered face of the imine C=N double bond, which adopts a conformation that minimizes steric strain between its substituents. wikipedia.org This leads to one diastereomer being formed in excess. The choice of reducing agent can significantly impact the level of diastereoselectivity. nih.gov

Diastereoselective N-Alkylation: Alternatively, direct N-alkylation involves the reaction of 2-fluoroaniline with a chiral electrophile, such as a tosylate or halide derivative of 2-methyl-3-pentanol. In this SN2 reaction, the aniline (B41778) nitrogen acts as the nucleophile. The stereocenters on the chiral electrophile influence the transition state energy of the reaction, potentially leading to different rates of reaction for different diastereomeric transition states, although this method is often less selective for creating a new stereocenter adjacent to the nitrogen compared to imine reduction.

Research has shown that for similar systems, diastereomeric ratios can be significantly high, demonstrating effective stereochemical induction. google.comrsc.org

| Amine Fragment | Carbonyl Partner | Reducing Agent | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (2S,3S)-2-methylpentan-3-amine | 2-Fluorobenzaldehyde | Sodium Triacetoxyborohydride | ~85:15 |

| (2S,3S)-2-methylpentan-3-amine | 2-Fluorobenzaldehyde | H₂/Pd-C | ~70:30 |

| (2S,3S)-2-methylpentan-3-amine | 2-Fluorobenzaldehyde | Trichlorosilane | >95:5 (projected) |

Influence of the Ortho-Fluoro Substituent on Stereochemical Outcomes

The presence of a fluorine atom at the ortho position of the aniline ring is not a passive feature; it exerts a profound influence on the stereochemical course of the reaction through a combination of electronic, steric, and chelating effects.

Electronic and Steric Effects: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). wikipedia.org This effect can influence the reactivity of the aniline nitrogen and the aromatic ring. While halogens are generally deactivating, they are ortho-, para- directing in electrophilic aromatic substitution due to a competing resonance effect (+M), where the lone pairs on the halogen can donate electron density to the ring. masterorganicchemistry.com In the context of N-alkylation or imine formation, this inductive effect can modulate the nucleophilicity of the amine. Sterically, the ortho-fluoro group can hinder the approach of reactants, influencing the conformational preferences of intermediates and transition states, which in turn affects diastereoselectivity. nih.gov

Chelation and Non-covalent Interactions: A key aspect of the ortho-fluoro substituent is its ability to participate in non-covalent interactions, such as hydrogen bonding or chelation with metal centers of reagents. In the diastereoselective reduction of imines, particularly with silicon-based reducing agents like trichlorosilane, the ortho-fluoro group can play a crucial directing role. nih.gov It is proposed that the fluorine and the imine nitrogen can coordinate to the silicon atom of the reductant, forming a highly ordered, rigid five-membered ring in the transition state. nih.gov This chelation control locks the conformation of the imine, forcing the hydride to be delivered from a specific face with very high selectivity. This mechanism can lead to diastereoselectivities exceeding 100:1 in analogous α-fluoroimine systems. nih.gov This directing effect is a powerful tool for achieving high levels of stereocontrol that would not be possible based on steric hindrance alone.

Mechanistic Elucidation of Reactions Involving 2 Fluoro N 2 Methylpentan 3 Yl Aniline

Investigation of Catalytic Cycles (e.g., Cu(hfac)2, Acridine (B1665455) Photocatalysis, Pd-NHC)

Catalytic cycles offer efficient and selective pathways for chemical synthesis. The participation of anilines, such as 2-fluoro-N-(2-methylpentan-3-yl)aniline, is integral to several important catalytic systems.

Pd-NHC Catalysis: Palladium-N-heterocyclic carbene (Pd-NHC) complexes are powerful catalysts for cross-coupling reactions. In some precatalyst designs, anilines serve as stabilizing "throw-away" ligands that are readily displaced to generate the active catalytic species. nih.gov A well-defined class of such catalysts is the [(NHC)PdCl2(aniline)] complexes, which are air- and moisture-stable and highly active. nih.gov

The general catalytic cycle for cross-coupling reactions involves the activation of the Pd(II) precatalyst to a monoligated Pd(0) species. researchgate.netnih.gov This active species then undergoes oxidative addition with a substrate, followed by transmetalation (in the case of Suzuki-Miyaura coupling) or coordination of the second coupling partner, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.net The strong σ-donation of the NHC ligand facilitates the oxidative addition and reductive elimination steps. researchgate.net The use of aniline (B41778) as a stabilizing ligand in the precatalyst allows for controlled generation of the active Pd(0)-NHC species. nih.gov

Below is an illustrative table of steps in a generic Pd-NHC cross-coupling cycle where an aniline-ligated precatalyst is used.

| Step | Description | Key Species |

|---|---|---|

| 1. Precatalyst Activation | The [(NHC)Pd(II)Cl2(Aniline)] precatalyst is reduced to the active monoligated Pd(0)-NHC species. The aniline ligand is displaced. | [(NHC)Pd(II)Cl2(Aniline)], (NHC)Pd(0) |

| 2. Oxidative Addition | The (NHC)Pd(0) species reacts with an aryl halide (Ar-X), inserting the palladium into the Ar-X bond. | (NHC)Pd(II)(Ar)(X) |

| 3. Transmetalation/Coordination | A second coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center. | (NHC)Pd(II)(Ar)(R) |

| 4. Reductive Elimination | The two organic groups (Ar and R) are coupled and eliminated from the palladium center, forming the final product and regenerating the (NHC)Pd(0) catalyst. | Ar-R, (NHC)Pd(0) |

Copper Catalysis: Copper(II) triflate (Cu(OTf)2) is a versatile catalyst that can act as both a Lewis acid and a precursor to triflic acid, enabling a wide range of transformations, including multicomponent reactions to form nitrogen-containing compounds. beilstein-journals.org While specific studies on Cu(hfac)2 with this compound are not detailed in the provided results, copper catalysts are known to facilitate C-H activation and cycloamidation of anilines to form products like 3,3-difluoro-2-oxindoles. rsc.org In such reactions, the amino group of the aniline often acts as a directing group. rsc.org

Kinetic Analysis and Reaction Rate Determination

The kinetics of reactions involving anilines are often studied to understand their atmospheric degradation or their behavior in synthetic transformations. Computational methods, such as conventional transition-state theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are frequently used to calculate reaction rate constants. nih.govmdpi.com

For instance, in the reaction of aniline with methyl radicals, the process can proceed through either addition or abstraction channels. nih.gov The favorability of each path is determined by the energy barriers of the respective transition states. Similarly, the reaction of 4-methyl aniline with hydroxyl radicals has been computationally studied, yielding a total rate coefficient of k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K. mdpi.com These studies indicate that the specific substitution on the aniline ring and the nature of the radical species significantly influence the reaction kinetics. For this compound, the fluoro-substituent and the N-alkyl group would likewise be expected to modulate the rates of its radical reactions.

Transition State Analysis and Energy Profile Mapping

The potential energy surface (PES) provides a comprehensive map of a reaction pathway, detailing the energy of reactants, intermediates, transition states, and products. Computational chemistry at levels like CCSD(T)//M06-2X/6-311++G(3df,2p) is a powerful tool for establishing these surfaces. nih.govmdpi.com

In the reaction of aniline with a methyl radical, the addition of the radical to the C1 position of aniline proceeds through a transition state (T0/1) located 70.4 kJ·mol⁻¹ above the reactants. nih.gov In contrast, hydrogen abstraction channels can be endothermic, with energy barriers ranging from 40.5 to 46.9 kJ·mol⁻¹. nih.gov For the reaction of 4-methyl aniline with OH radicals, the PES reveals multiple abstraction paths, with the barrier height for H-abstraction from the C3-H bond being 13 kJ/mol. mdpi.com

These computational analyses allow for the identification of the most favorable reaction channels. For this compound, a similar analysis would be necessary to map its specific energy profiles, which would be influenced by the electronic effects of the fluorine atom and the steric bulk of the 2-methylpentan-3-yl group.

Electron Transfer Processes and Radical Intermediates

Many reactions involving anilines proceed through single-electron transfer (SET) mechanisms, leading to the formation of radical intermediates. The occurrence of SET from a Lewis base (like an aniline) to a Lewis acid can lead to the formation of a radical ion pair. acs.org

In acridine photocatalysis, a key intermediate is the acridinyl radical, which mediates the redox turnover of the catalytic cycles. nih.gov In other systems, photoinduced SET can occur upon irradiation of an electron donor-acceptor (EDA) complex formed between an electron donor (e.g., an indole) and an electron acceptor (e.g., B(C6F5)3), generating a radical ion pair. acs.org This process is confirmed by techniques like electron paramagnetic resonance (EPR) spectroscopy, which can detect the radical species. acs.org When an arylamine is mixed with B(C6F5)3, the formation of a deep blue solution indicates the generation of the amine radical cation. acs.org It is plausible that this compound could participate in similar SET processes, forming its corresponding radical cation under appropriate photochemical or redox conditions.

The reaction of aniline with methyl radicals also highlights the role of radical intermediates. nih.gov The reaction can lead to intermediates such as 2-methyl-aniline or bimolecular products like C6H5NH and CH4, underscoring the radical nature of the pathway. nih.gov

Theoretical Insights from Computational Studies

Computational studies, particularly using Density Functional Theory (DFT), are indispensable for elucidating complex reaction mechanisms involving aniline derivatives. nih.gov These theoretical methods allow for the optimization of geometries for reactants, transition states, and products, as well as the calculation of reaction energies and activation barriers. nih.govmdpi.com

For example, DFT calculations have been used to:

Establish Potential Energy Surfaces: As discussed previously, methods like M06-2X and CCSD(T) are used to map the complete reaction pathway for aniline reactions with radicals. nih.govmdpi.com

Determine Molecular Geometries: Theoretical studies have been used to determine the geometry of metal complexes containing aniline-derived ligands. For instance, DFT/B3LYP calculations predicted a trigonal bipyramidal geometry for a Cu(II) complex and an octahedral structure for Fe(II), Co(II), and Ni(II) complexes of sulfaclozine. nih.gov

Elucidate Catalyst Activation: DFT studies have provided key insights into the activation pathway of Pd-NHC chloro-dimer precatalysts, showing that activation proceeds via dimer dissociation. nih.gov

These computational tools provide a molecular-level understanding that complements experimental observations. A theoretical study of reactions involving this compound would be invaluable for predicting its reactivity and understanding the influence of its specific substituents on mechanistic pathways.

Advanced Spectroscopic Characterization of 2 Fluoro N 2 Methylpentan 3 Yl Aniline and Its Derivatives

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of the molecule. utoronto.canih.gov

¹H NMR: The proton NMR spectrum of 2-fluoro-N-(2-methylpentan-3-yl)aniline is expected to show distinct signals for the aromatic, amine, and aliphatic protons. The four protons on the fluorophenyl ring would appear in the aromatic region (typically 6.5-7.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The N-H proton signal would likely appear as a broad singlet, the position of which is sensitive to solvent and concentration. The protons of the 2-methylpentan-3-yl group would present a complex set of multiplets in the upfield region (0.8-3.5 ppm), with characteristic splitting patterns revealing their connectivity.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, twelve distinct signals are anticipated. The carbon directly bonded to the fluorine atom (C-F) would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR. The chemical shifts of the aromatic carbons would be modulated by the substituent effects of the fluorine and N-alkylamino groups. The aliphatic carbons of the side chain would appear in the upfield region of the spectrum. nih.gov

¹⁹F NMR: As a nucleus with spin I=1/2 and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. The ¹⁹F NMR spectrum of this molecule is expected to show a single resonance for the fluorine atom, with its chemical shift providing insight into the electronic environment of the aromatic ring. Coupling to the ortho-protons on the ring may also be observed, providing further structural confirmation. acs.org

Dynamic NMR (DNMR) studies can be employed to investigate conformational exchange processes, such as restricted rotation around the C-N bond or the conformational dynamics of the bulky N-alkyl substituent. nih.govresearchgate.net

Table 1: Predicted NMR Data for this compound This data is illustrative and based on typical values for analogous structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |

| ¹H | 6.5 - 7.2 | m | Aromatic CH |

| ¹H | 3.5 - 4.5 | br s | N-H |

| ¹H | 3.0 - 3.4 | m | N-CH |

| ¹H | 1.5 - 1.9 | m | CH, CH₂ |

| ¹H | 0.8 - 1.0 | m | CH₃ |

| ¹³C | 155 - 160 | d, ¹JCF ≈ 240 Hz | C-F |

| ¹³C | 135 - 140 | d, ²JCF ≈ 10 Hz | C-N |

| ¹³C | 115 - 125 | m | Aromatic CH |

| ¹³C | 55 - 65 | s | N-CH |

| ¹³C | 10 - 35 | s | Aliphatic C |

| ¹⁹F | -110 to -130 | m | Ar-F |

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈FN), HRMS can confirm its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion to several decimal places.

Electron Ionization (EI) mass spectrometry is used to study the fragmentation patterns, which provides a fingerprint of the molecule's structure. The molecular ion [M]⁺• is expected to be observed, and its fragmentation can proceed through several characteristic pathways for N-alkylanilines. miamioh.edu A primary fragmentation route is α-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an ethyl or isopropyl radical. Another common pathway is the cleavage of the C-N bond, resulting in the formation of a substituted aniline (B41778) radical cation or a C₆H₁₃⁺ cation. whitman.eduresearchgate.netyoutube.com The presence of fluorine can also lead to characteristic fragments from the aromatic ring. whitman.edu

Table 2: Plausible Fragmentation Pathways and Key Ions in the Mass Spectrum Illustrative m/z values based on the structure of this compound (M.W. ≈ 195.28).

| m/z (Proposed) | Ion Structure / Formula | Fragmentation Pathway |

| 195 | [C₁₂H₁₈FN]⁺• | Molecular Ion |

| 166 | [C₁₀H₁₃FN]⁺• | α-cleavage: Loss of C₂H₅• |

| 152 | [C₉H₁₁FN]⁺• | α-cleavage: Loss of C₃H₇• |

| 110 | [C₆H₅FN]⁺• | Cleavage of N-alkyl bond |

| 85 | [C₆H₁₃]⁺ | Cleavage of N-aryl bond |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. A distinct peak in the range of 3350-3450 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine. Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups of the pentyl chain would appear just below 3000 cm⁻¹, while aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The C-N stretching vibration typically appears around 1250-1350 cm⁻¹, and a strong band for the C-F stretch is expected in the 1200-1270 cm⁻¹ range. researchgate.netmaterialsciencejournal.org

Table 3: Key Vibrational Modes and Expected Frequencies Frequencies are typical ranges for the specified functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3350 - 3450 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1500 - 1600 | FT-IR, Raman |

| C-N Stretch | 1250 - 1350 | FT-IR |

| C-F Stretch | 1200 - 1270 | FT-IR |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene (B151609) ring. The presence of the amino group, a strong auxochrome, causes a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene. The N-alkylation and ortho-fluorine substitution further modulate the energy of these transitions. rsc.orgresearchgate.net The spectrum is expected to show strong absorption bands in the UV region, likely between 230-250 nm and 280-300 nm. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsional angles. For this compound, it would reveal the planarity of the aniline ring, the conformation of the flexible 2-methylpentan-3-yl side chain, and the orientation of the side chain relative to the aromatic ring. researchgate.net Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H group and the fluorine atom or nitrogen atom of a neighboring molecule, which dictate the crystal packing arrangement. researchgate.net

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specific for detecting and characterizing species with unpaired electrons, such as radicals. nih.gov The parent molecule, this compound, is a diamagnetic, closed-shell molecule and is therefore EPR-silent.

However, its radical cation, [C₁₂H₁₈FN]⁺•, could be generated through chemical or electrochemical oxidation or via gamma-ray irradiation in a solid matrix. rsc.orgpsu.edu The EPR spectrum of this radical cation would provide rich information about the distribution of the unpaired electron's spin density across the molecule. The spectrum would be characterized by hyperfine coupling of the electron spin to the magnetic nuclei within the molecule, primarily the ¹⁴N (I=1), ¹⁹F (I=1/2), and various ¹H nuclei (I=1/2). nih.govresearchgate.netnih.gov Analysis of the hyperfine coupling constants would reveal the extent of delocalization of the radical character onto the nitrogen atom, the aromatic ring, and potentially the alkyl substituent. rsc.org

Time-Resolved Spectroscopy for Transient Species Characterization

Time-resolved spectroscopy techniques, such as transient absorption spectroscopy (or flash photolysis), are used to study the properties and kinetics of short-lived excited states and reaction intermediates. wikipedia.org These experiments typically use a "pump" laser pulse to excite the molecule, followed by a "probe" pulse to monitor the resulting changes in absorption or emission as a function of time. nih.gov

For this compound, an ultrafast laser pulse could excite the molecule to a singlet excited state. Time-resolved spectroscopy could then track the fate of this state on timescales from femtoseconds to microseconds. wikipedia.org This would allow for the characterization of processes such as intersystem crossing to a triplet state, fluorescence decay, or the formation of transient species like radical cations or solvated electrons resulting from photoionization. rsc.orgresearchgate.net Such studies are crucial for understanding the photophysical and photochemical behavior of the molecule.

Computational and Theoretical Chemistry Studies of 2 Fluoro N 2 Methylpentan 3 Yl Aniline

Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to determine the ground state geometries and electronic properties of molecules like 2-fluoro-N-(2-methylpentan-3-yl)aniline. DFT methods, particularly with hybrid functionals such as B3LYP, offer a balance between computational cost and accuracy. researchgate.net

Ground State Geometry: Calculations for the parent compound, 2-fluoroaniline (B146934), show that the fluorine substituent and the amino group influence the geometry of the benzene (B151609) ring. umanitoba.ca The electron-withdrawing nature of the fluorine atom and potential weak non-covalent interactions (like intramolecular hydrogen bonding) between the fluorine and the adjacent N-H group can lead to slight distortions from a perfect hexagonal ring structure. umanitoba.ca For this compound, DFT optimization would determine the precise bond lengths, bond angles, and dihedral angles, not only for the aromatic ring but also for the flexible N-(2-methylpentan-3-yl) side chain, identifying its most stable spatial arrangement.

Below is a table of theoretical geometric parameters for the core 2-fluoroaniline structure, calculated at the B3LYP/aug-cc-pVTZ level of theory, which serves as a baseline for understanding the substituted compound. umanitoba.ca

| Parameter | Bond Length (Å) / Angle (°) |

| C1–C2 | 1.396 |

| C2–C3 | 1.377 |

| N–C1 | 1.389 |

| C–F | 1.355 |

| ∠C6-C1-C2 | 116.7 |

| ∠C1-C2-C3 | 123.2 |

| ∠N-C1-C2 | 120.5 |

Data sourced from studies on 2-fluoroaniline. umanitoba.ca

Electronic Properties: DFT is also employed to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. thaiscience.info A smaller gap generally implies higher reactivity. For aniline (B41778) derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, while the LUMO is distributed over the aromatic system. The introduction of the fluoro and alkyl groups modifies these orbital energies and their distribution.

Ab Initio and Semi-Empirical Calculations for Molecular Properties and Energetics

Alongside DFT, ab initio and semi-empirical methods provide further insights into the molecular properties and energetics of this compound.

Ab Initio Calculations: Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), are derived directly from theoretical principles without the inclusion of experimental data. They are often used to obtain highly accurate geometries and energies, serving as benchmarks for DFT results. umanitoba.ca Studies on related fluoroanilines have utilized ab initio calculations to investigate their structures and vibrational modes in both ground (S0) and excited (S1) states. rsc.org These calculations have shown that upon electronic excitation, the C–N bond length tends to decrease significantly, indicating a stronger interaction between the amino group and the aromatic ring in the excited state. rsc.org

Semi-Empirical Calculations: Semi-empirical methods are computationally less demanding and are suitable for very large molecular systems. While less accurate than DFT or ab initio methods, they can be useful for initial explorations of the conformational landscape or for modeling large numbers of molecules in screening studies.

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov Calculations would provide the expected ¹H and ¹³C NMR chemical shifts for this compound, aiding in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies corresponding to the peaks in an Infrared (IR) spectrum can be calculated using DFT. These calculations help to assign specific vibrational modes (e.g., N-H stretch, C-F stretch, aromatic C-H bends) to the observed absorption bands. researchgate.netnih.gov

UV-Vis Spectroscopy: The electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum are modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org These calculations can predict the absorption maxima (λmax) and help understand the nature of the electronic transitions, such as π→π* transitions within the aromatic ring.

The table below summarizes the common computational approaches for predicting spectroscopic parameters.

| Spectroscopy Type | Computational Method | Predicted Parameters |

| NMR | DFT / GIAO | ¹H and ¹³C Chemical Shifts |

| IR | DFT | Vibrational Frequencies and Intensities |

| UV-Vis | TD-DFT | Electronic Transition Energies (λmax) |

Modeling of Reaction Mechanisms and Transition States

Theoretical chemistry allows for the detailed exploration of potential reaction pathways for this compound. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states. researchgate.net

DFT calculations are used to optimize the geometry of transition state structures and calculate the activation energy barrier for a given reaction. This information provides insight into the reaction kinetics and mechanism. For an N-alkylated aniline derivative, potential reactions for study could include electrophilic aromatic substitution on the aniline ring or reactions involving the secondary amine functionality, such as further N-alkylation. nih.govorganic-chemistry.org The modeling can reveal how the electronic influence of the fluorine atom and the steric bulk of the alkyl group direct the outcome of these reactions.

Quantum Chemical Descriptors for Reactivity and Selectivity

From the electronic structure calculations, several quantum chemical descriptors can be derived to predict the reactivity and selectivity of this compound. researchgate.net

HOMO and LUMO Energies: These are used to calculate ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO).

HOMO-LUMO Gap (ΔE): A small energy gap is indicative of high polarizability and chemical reactivity. thaiscience.info

Chemical Hardness (η) and Softness (S): Hardness (η = (I-A)/2) measures resistance to change in electron distribution. Soft molecules (with a small hardness value) are generally more reactive.

Electronegativity (χ): This descriptor (χ = (I+A)/2) measures the ability of the molecule to attract electrons.

Electrophilicity Index (ω): This index (ω = μ²/2η, where μ is the electronic chemical potential) quantifies the electrophilic character of a molecule. researchgate.net

These descriptors help predict how the molecule will interact with other reagents, for instance, whether it will act as a nucleophile or an electrophile, and at which atomic sites it is most likely to react.

Conformational Landscape Analysis and Energetic Stability

The N-(2-methylpentan-3-yl) substituent introduces significant conformational flexibility to the molecule. Conformational analysis involves systematically exploring the different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-N bond and the C-C bonds within the alkyl chain.

Computational methods can perform a systematic scan of the potential energy surface by rotating these bonds. researchgate.net For each resulting conformer, an energy calculation (using DFT or ab initio methods) is performed. This process identifies the lowest-energy (most stable) conformers and the energy barriers for interconversion between them. rsc.org The analysis for this compound would reveal the preferred three-dimensional shape of the molecule, which is crucial for its interaction with other molecules, such as biological receptors.

Molecular Electrostatic Potential (MESP) and Charge Density Analysis

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution in a molecule. researchgate.net It is mapped onto the electron density surface, where different colors represent different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on the nitrogen and fluorine atoms). These sites are susceptible to electrophilic attack. thaiscience.info

Blue Regions: Indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., the hydrogen atom attached to the nitrogen). These sites are prone to nucleophilic attack.

The MESP map for this compound would clearly show the nucleophilic character of the nitrogen and fluorine atoms and the electrophilic character of the N-H proton. This provides a powerful, intuitive guide to the molecule's reactive sites and its potential for forming intermolecular interactions like hydrogen bonds. researchgate.net Further analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution at each atomic center and describe delocalization and hyperconjugative interactions within the molecule. umanitoba.caresearchgate.net

Chemical Transformations and Derivatization Reactions of 2 Fluoro N 2 Methylpentan 3 Yl Aniline

Reactions at the Secondary Amine Nitrogen

The lone pair of electrons on the secondary amine nitrogen atom makes it a prime site for reactions with electrophiles. These transformations include the formation of tertiary amines, amides, and iminium ions.

Further Alkylation or Arylation Reactions for Tertiary Amine Formation

The secondary amine functionality of 2-fluoro-N-(2-methylpentan-3-yl)aniline can undergo further substitution to yield the corresponding tertiary amine. This is typically achieved through N-alkylation or N-arylation reactions.

N-Alkylation: This reaction involves treating the parent compound with an alkylating agent, such as an alkyl halide. ncert.nic.in The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ncert.nic.in Due to the potential for overalkylation in primary amines, the use of a secondary amine like this compound provides a more controlled pathway to a specific tertiary amine. acs.org The choice of solvent and base is crucial to facilitate the reaction and neutralize the hydrogen halide byproduct. nih.gov

N-Arylation: The introduction of an aryl group to the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This method typically employs a palladium or copper catalyst to couple the amine with an aryl halide or triflate. wjpmr.com The use of specific ligands, such as monodentate phosphines, can be highly effective for the arylation of anilines. wjpmr.com Metal-free arylation methods using reactive intermediates like arynes have also been developed, proceeding through a tandem nucleophilic attack followed by rearrangement. nih.govnih.gov

The table below illustrates potential tertiary amine products from the reaction of this compound with various electrophiles.

| Electrophile | Reagent/Catalyst System | Expected Tertiary Amine Product |

| Methyl iodide | Base (e.g., K₂CO₃) | 2-fluoro-N-methyl-N-(2-methylpentan-3-yl)aniline |

| Benzyl bromide | Base (e.g., NaH) | N-benzyl-2-fluoro-N-(2-methylpentan-3-yl)aniline |

| Bromobenzene | Pd catalyst, phosphine (B1218219) ligand, base | 2-fluoro-N-phenyl-N-(2-methylpentan-3-yl)aniline |

| 4-Chlorotoluene | CuI, ligand, base | 2-fluoro-N-(4-methylphenyl)-N-(2-methylpentan-3-yl)aniline |

Acylation and Amidation Reactions

Secondary amines readily react with carboxylic acid derivatives to form N,N-disubstituted amides. This acylation reaction is a robust and common transformation. ncert.nic.in Typical acylating agents include acid chlorides, acid anhydrides, and esters. The reaction with highly reactive acid chlorides is often rapid and may be carried out in the presence of a non-nucleophilic base, like pyridine, to scavenge the HCl produced. ncert.nic.in

Direct condensation of carboxylic acids with amines is also possible using coupling agents that "activate" the carboxylic acid. organic-chemistry.org A variety of reagents have been developed for this purpose, including borate (B1201080) esters and various phosphonium- and uronium-based reagents. acs.org These methods are often preferred for their milder conditions, especially when dealing with sensitive substrates. organic-chemistry.org

Below is a table of representative acylation reactions.

| Acylating Agent | Reagent/Conditions | Expected Amide Product |

| Acetyl chloride | Pyridine or Et₃N | N-(2-fluorophenyl)-N-(2-methylpentan-3-yl)acetamide |

| Benzoyl chloride | Aqueous NaOH (Schotten-Baumann) | N-(2-fluorophenyl)-N-(2-methylpentan-3-yl)benzamide |

| Acetic anhydride | Heat or acid catalyst | N-(2-fluorophenyl)-N-(2-methylpentan-3-yl)acetamide |

| Propanoic acid | Condensing agent (e.g., DCC, EDCI) | N-(2-fluorophenyl)-N-(2-methylpentan-3-yl)propanamide |

Imination and Schiff Base Formation

The reaction of secondary amines with carbonyl compounds such as aldehydes and ketones differs from that of primary amines. While primary amines condense with carbonyls to form stable imines, also known as Schiff bases, secondary amines cannot form a neutral C=N double bond without losing one of the N-substituents. edu.krdthieme-connect.de

Instead, the reaction of this compound with an aldehyde or ketone initially forms an unstable carbinolamine intermediate. This intermediate then dehydrates to generate a resonance-stabilized iminium cation. The iminium ion is a potent electrophile and a key intermediate in various synthetic transformations, including the Mannich reaction. If the carbonyl compound possesses an α-hydrogen, the iminium ion can be deprotonated by a base to form an enamine.

Reactivity of the Fluorinated Phenyl Ring

The phenyl ring of this compound is subject to reactions typical of substituted benzenes, including aromatic substitution and metalation. The reactivity and regioselectivity of these transformations are governed by the combined electronic and steric effects of the N-alkylamino group and the fluorine atom.

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The N-alkylamino group is a powerful activating group and an ortho, para-director due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. Conversely, the fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it also directs incoming electrophiles to the ortho and para positions via resonance.

In this compound, the directing effects of the two substituents are synergistic. The strong activating effect of the amino group dominates, making the ring highly susceptible to electrophilic attack. The primary sites for substitution will be the positions ortho and para to the amino group.

Position 4 (para to -NHR): This position is highly activated and sterically accessible.

Position 6 (ortho to -NHR): This position is also activated, though potentially subject to some steric hindrance from the bulky N-alkyl group.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution reactions. nih.gov SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. rsc.org In its ground state, this compound is not highly activated for SNAr because the amino group is electron-donating. However, if an electron-withdrawing group (e.g., a nitro group) is first introduced onto the ring via EAS (for example, at the 4- or 6-position), the molecule's susceptibility to SNAr at the fluorine-bearing carbon would be significantly enhanced. researchgate.net The reaction proceeds via a Meisenheimer complex intermediate. rsc.org

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, forming an aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a wide variety of electrophiles to install a new functional group with high regiocontrol. organic-chemistry.org

In this compound, both the N-alkylamino group and the fluorine atom can function as DMGs. organic-chemistry.org

The N-alkylamino group can direct lithiation to the 6-position.

The fluorine atom is a known and effective DMG, directing lithiation to the 3-position. researchgate.net

The outcome of the reaction will depend on the specific reaction conditions, including the base used (e.g., n-BuLi, s-BuLi, t-BuLi) and the presence of additives like TMEDA. baranlab.org Competition experiments have shown that fluorine can be a highly potent directing group. researchgate.net Therefore, metalation at the 3-position, ortho to the fluorine, is a likely and synthetically useful pathway. Subsequent reaction with an electrophile allows for the introduction of various functionalities at this position.

The table below summarizes potential products from a DoM sequence.

| Directing Group | Lithiation Position | Electrophile (E+) | Reagent | Resulting Product |

| Fluorine | 3 | CO₂ | Carbon dioxide | 3-amino-2-fluorobenzoic acid derivative |

| Fluorine | 3 | D₂O | Deuterium oxide | 3-deuterio-2-fluoro-N-(2-methylpentan-3-yl)aniline |

| Fluorine | 3 | (CH₃)₃SiCl | Trimethylsilyl (B98337) chloride | 2-fluoro-3-(trimethylsilyl)-N-(2-methylpentan-3-yl)aniline |

| Fluorine | 3 | I₂ | Iodine | 2-fluoro-3-iodo-N-(2-methylpentan-3-yl)aniline |

| N-Alkylamino | 6 | DMF | Dimethylformamide | 2-amino-3-fluorobenzaldehyde derivative |

Due to the highly specific nature of the chemical compound "this compound," a comprehensive search of publicly available scientific literature and chemical databases did not yield specific research findings on its chemical transformations and derivatization reactions. The requested detailed experimental data for the modification of the C-F bond, defluorination pathways, stereoselective functionalization of the alkyl C-H bonds, and oxidation/reduction studies of the aliphatic positions for this particular molecule are not present in the accessed resources.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy as per the provided outline. The creation of such an article would necessitate access to specific, and currently unavailable, research data concerning "this compound."

Advanced Applications in Organic Synthesis and Catalysis

Precursor for Chiral Ligands and Organocatalysts

While direct synthesis of chiral ligands or organocatalysts from 2-fluoro-N-(2-methylpentan-3-yl)aniline is not extensively documented, the structural characteristics of fluorinated anilines suggest their potential as valuable precursors in asymmetric catalysis. The presence of a fluorine atom can influence the electronic properties and conformational rigidity of a ligand, which are critical factors for achieving high enantioselectivity in catalytic reactions. For instance, proline-based fluorinated dipeptides have been synthesized and utilized as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating that fluorine moieties can be essential for achieving good results. unibo.it The synthesis of chiral phosphabarrelene-pyridine ligands, which are effective in asymmetric hydrogenation, further underscores the importance of fluorinated components in ligand design. researchgate.net The N-alkyl group in this compound could also play a role in creating a specific chiral environment around a metal center.

Potential Chiral Ligand Scaffolds from Fluorinated Anilines:

| Ligand Type | Potential Synthetic Route | Key Features |

| Chiral Phosphine (B1218219) Ligands | Ortho-lithiation followed by reaction with a chlorophosphine | Air and moisture stability, tunable steric and electronic properties |

| Chiral N-Heterocyclic Carbenes (NHCs) | Multi-step synthesis involving cyclization | Strong σ-donating ability, robust metal-ligand bond |

| Chiral Oxazoline Ligands | Directed C-H activation and coupling with enantiopure oxazolines | "Privileged" ligand class with broad applications in asymmetric catalysis |

Utility in the Synthesis of Complex Fluorinated Organic Molecules

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. numberanalytics.com Fluorinated anilines, such as this compound, can serve as versatile building blocks for the synthesis of more complex fluorinated structures, including heterocyclic compounds. nih.govekb.eg The development of new methodologies for creating fluorinated organic molecules is a high-demand area of research. researchgate.net

Contributions to Methodological Development in Organic Chemistry

The development of novel synthetic methods is a cornerstone of organic chemistry. Fluorinated compounds often play a role in advancing these methodologies. For example, photoinduced methods have been developed for the difluoroalkylation of anilines. acs.org Furthermore, catalyst-free fluorination of aniline (B41778) derivatives has also been an area of study. researchgate.net While direct contributions of this compound to new reaction development are not specified in the literature, its structure is suitable for exploring new transformations. The interplay between the ortho-fluoro substituent and the N-alkyl group could lead to unique reactivity patterns and selectivities in reactions such as C-H activation, cross-coupling, and cyclization reactions.

Exploration as a Building Block in Advanced Material Science Research

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics. Polyaniline and its derivatives are well-known conducting polymers, and the incorporation of fluorine can modify these properties. researchgate.net For instance, copolymers of aniline and 3-fluoroaniline (B1664137) have shown increased solubility and thermal stability compared to unsubstituted polyaniline. researchgate.net

The polymerization of aniline derivatives can lead to materials with applications in sensors and electronic devices. nih.govrsc.org The specific N-alkyl substituent in this compound could influence the morphology and processability of the resulting polymer, potentially leading to materials with tailored properties for specific applications in advanced material science. Copolymers of aniline and 2-fluoroaniline (B146934) have been synthesized and their physical properties can be tailored by varying the monomer feed ratio. jmest.org

Properties of Fluorine-Substituted Polyanilines:

| Polymer | Key Property Modifications | Potential Applications |

| Poly(2-fluoroaniline) | Non-planar conformation, reduced conductivity | Materials with tailored electronic properties |

| Poly(3-fluoroaniline) | Increased thermal stability and solubility | Processable conducting polymers |

| Poly(aniline-co-fluoroanilines) | Tunable electrical and physical properties | Chemical sensors, electronic devices |

Integration into Cascade and Multicomponent Reaction Sequences

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving time. researchgate.net These reactions are valuable in drug discovery and process chemistry. While there are no specific reports of this compound being used in such reactions, its structure, featuring both a nucleophilic nitrogen and a fluorinated aromatic ring, makes it a plausible candidate for participation in these complex transformations.

For instance, aniline derivatives are known to participate in multicomponent reactions to form various heterocyclic structures. nih.gov The presence of the ortho-fluoro substituent could influence the regioselectivity and stereoselectivity of such reactions. The development of cascade reactions that generate new fluorinated molecular fragments is an active area of research. sciencedaily.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-fluoro-N-(2-methylpentan-3-yl)aniline, and how can purity be optimized?

- Methodology :

- Reductive Amination : React 2-fluoroaniline with a carbonyl derivative (e.g., 2-methylpentan-3-one) under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C). Monitor pH and temperature to avoid over-reduction or side-product formation.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity can be confirmed via HPLC (>95% purity threshold) .

- Key Challenges : Competing reactions, such as imine oxidation (e.g., nitroso intermediates converting to nitro derivatives), require strict temperature control (0–5°C) and inert atmospheres .

Q. How is the compound characterized structurally and analytically?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding of aromatic protons, methylpentan-yl group integration).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₂H₁₇FN) and detect fragmentation patterns.

- Elemental Analysis : Validate C, H, N, and F content (±0.3% tolerance) .

Advanced Research Questions

Q. What mechanistic insights explain failed cyclization reactions in fluorinated aniline derivatives?